molecular formula C14H17N5O2 B2381379 3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396760-55-6

3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2381379
CAS No.: 1396760-55-6
M. Wt: 287.323
InChI Key: JQMIUJVUAZMGBI-UHFFFAOYSA-N
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Description

The compound “3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems, which are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . One such method involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . When acylated with carboxylic anhydrides or acid chlorides, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines involves two fused pyrimidine rings . The structure of these compounds is characterized by two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines have been studied . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The chemical properties of 3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and its derivatives have been extensively studied. One such investigation involves the thermal ene reaction of similar compounds, leading to the formation of pyrimido[4,5-b]azepine derivatives, which are of interest due to their potential biological activities (Inazumi, Harada, Mizukoshi, Kuroki, Kakehi, & Noguchi, 1994). Additionally, the facile construction of substituted pyrimido[4,5-d]pyrimidones has been achieved by transforming enaminouracil, demonstrating the compound's versatility in synthesis processes (Hamama, Ismail, Al-Saman, & Zoorob, 2012).

Regioselective Amination

Research has shown that 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, a closely related compound, undergoes regioselective amination, leading to the formation of 7-amino derivatives. This finding highlights the potential for specific functional group modifications in the pyrimido[4,5-d]pyrimidine system, which could be applicable for the synthesis of new compounds (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).

Solid-Phase Synthesis

The solid-phase synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones represents another significant application, demonstrating an efficient and versatile method for producing these compounds. This approach is notable for its potential use in high-throughput synthesis and screening of biologically active molecules (Graveleau & Masquelin, 2003).

Biological Activity Exploration

Research has also focused on the exploration of the biological activity of derivatives of this compound class. For instance, studies have synthesized and tested various derivatives for their antibacterial and antifungal activities, revealing potential applications in combating microbial infections (Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016). Additionally, the antioxidant activity of certain derivatives has been evaluated, indicating the potential for these compounds in oxidative stress-related applications (Kononevich, Bobkova, Smolski, & Demchenko, 2014).

Future Directions

The future directions for the study of pyrimido[4,5-d]pyrimidines involve improving new approaches for the construction of new standard biological components . This will help researchers in the fields of synthetic organic and medicinal chemistry .

Properties

IUPAC Name

6-cyclopentyl-2-(cyclopropylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-12-10-7-15-13(16-8-5-6-8)17-11(10)18-14(21)19(12)9-3-1-2-4-9/h7-9H,1-6H2,(H2,15,16,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMIUJVUAZMGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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